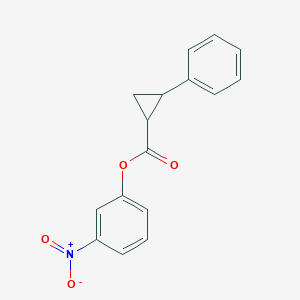![molecular formula C17H21N3O2S B5543721 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclohepta[b]pyridine derivatives involves multi-component reactions that lead to complex heterocyclic structures. For example, cross-recyclization of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with morpholino compounds results in substituted 2-alkylsulfanyl-4-aryl-6,7-dihydro-5H-[1]pyrindine-3-carbonitriles, indicating a potential pathway for the synthesis of similar compounds (Dyachenko & Dyachenko, 2007).
Molecular Structure Analysis
Structural determination through X-ray crystallography provides insights into the molecular configuration of cyclohepta[b]pyridine derivatives. These structures often exhibit a boat shape for the cyclohepta ring and have substituents at specific positions that influence the overall molecular geometry. Bond lengths, valency angles, and hydrogen bonding play crucial roles in stabilizing these structures (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Cyclohepta[b]pyridine derivatives participate in various chemical reactions, including cross-recyclization and interaction with alkyl halides, leading to a variety of functional groups attached to the core structure. These reactions are crucial for further modifications and the synthesis of derivatives with desired chemical properties (Dyachenko & Dyachenko, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformation, are determined through methods like X-ray crystallography. The studies reveal that these molecules can form dimers through hydrogen bonds, influencing their solubility and stability (Nagalakshmi et al., 2015).
Chemical Properties Analysis
The chemical behavior of cyclohepta[b]pyridine derivatives is influenced by their functional groups. For instance, the presence of alkylsulfanyl groups or morpholino substituents affects their reactivity towards nucleophiles and electrophiles, which is crucial for understanding their potential applications in organic synthesis and material science (Dyachenko et al., 2015).
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
The chemical compound has been a focus in the development of novel synthesis methods for heterocyclic compounds. For instance, a one-pot, four-component process has been utilized for the synthesis of dihydropyrindines and tetrahydroquinolines, highlighting the compound's role in the creation of cyclopentyl and cyclohexyl annealed pyridines. This method combines coupling, isomerization, Stork–enamine alkylation, and cyclocondensation steps, demonstrating the compound's utility in complex organic synthesis processes (Yehia, Polborn, & Müller, 2002).
Reaction with Acetylenic Ketones
Another research application involves the reaction of acetylenic ketones with cyanothioacetamide in the presence of morpholine, leading to the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles. This process showcases the compound's potential in generating structurally diverse heterocycles, further broadened by transformations into 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, signifying its versatility in organic synthesis (Buryi et al., 2019).
Role in Spiro-substituted Heterocycles Synthesis
Research has also delved into the unexpected formation of specific compounds in reactions involving 2-cyanocyclohexylidenethanethioamide, highlighting the unpredictable nature of organic reactions and the potential for discovering new heterocyclic structures. This aspect underscores the compound's relevance in exploring new chemical pathways and expanding the library of heterocyclic compounds (Dyachenko, Pugach, & Shishkin, 2011).
Heterocyclic Enaminonitriles Studies
The compound has been instrumental in studies concerning heterocyclic enaminonitriles, particularly in the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their subsequent recyclization with bases. These studies contribute to our understanding of thiophene chemistry and its applications in synthesizing complex organic molecules (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Cross-recyclization Research
Moreover, the compound's involvement in cross-recyclization reactions to form 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles highlights its utility in the synthesis of novel organic structures. Such reactions are pivotal in the development of new pharmaceuticals and materials, showcasing the broad applicability of this compound in scientific research (Dyachenko & Dyachenko, 2007).
Propiedades
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c18-11-14-10-13-4-2-1-3-5-15(13)19-17(14)23-12-16(21)20-6-8-22-9-7-20/h10H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAIKSIGGORELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)
![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)



![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)
